molecular formula C9H6Cl4OS B14226666 Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester CAS No. 534572-34-4

Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester

Cat. No.: B14226666
CAS No.: 534572-34-4
M. Wt: 304.0 g/mol
InChI Key: HNYCZRNUMWKVFK-UHFFFAOYSA-N
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Description

Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester is an organosulfur compound It is a derivative of ethanethioic acid, where the hydrogen atoms are replaced by chlorine atoms and the ester group is substituted with a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester typically involves the reaction of ethanethioic acid with trichloromethyl chloroformate and 4-chlorobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thioacetic acid:

    S-Phenyl thioacetate: Another ester of thioacetic acid, used in similar applications.

Uniqueness

Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester is unique due to the presence of both trichloro and 4-chlorophenylmethyl groups, which impart distinct chemical properties and reactivity compared to other thioacetic acid derivatives.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

534572-34-4

Molecular Formula

C9H6Cl4OS

Molecular Weight

304.0 g/mol

IUPAC Name

S-[(4-chlorophenyl)methyl] 2,2,2-trichloroethanethioate

InChI

InChI=1S/C9H6Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4H,5H2

InChI Key

HNYCZRNUMWKVFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC(=O)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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